5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of antiviral, anticancer, and antimicrobial agents . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 5-bromopyrimidine and 2-methoxyphenylpiperazine.
Nucleophilic Substitution: The key step in the synthesis is the nucleophilic substitution reaction, where 5-bromopyrimidine reacts with 2-methoxyphenylpiperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring .
Scientific Research Applications
5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and identify new drug targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to interact with alpha1-adrenergic receptors, which are involved in the regulation of smooth muscle contraction and other physiological processes . The compound’s binding to these receptors can modulate their activity, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: This compound has a similar structure but with a methoxy group at the 4-position of the pyrimidine ring.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: This derivative features a methyl group on the piperazine ring.
Uniqueness
5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the 2-methoxyphenyl group attached to the piperazine ring. This structural feature can influence its binding affinity and selectivity for specific biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H17BrN4O |
---|---|
Molecular Weight |
349.23 g/mol |
IUPAC Name |
5-bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17BrN4O/c1-21-14-5-3-2-4-13(14)19-6-8-20(9-7-19)15-17-10-12(16)11-18-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
SVFOEHSTMQSKQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.